molecular formula C10H8ClNO3 B3277366 Methyl 3-chloro-5-cyano-4-methoxybenzoate CAS No. 65841-11-4

Methyl 3-chloro-5-cyano-4-methoxybenzoate

Cat. No.: B3277366
CAS No.: 65841-11-4
M. Wt: 225.63 g/mol
InChI Key: CCRJCQCBZLEJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-chloro-5-cyano-4-methoxybenzoate” is a chemical compound with the molecular formula C10H8ClNO3 . It has a molecular weight of 225.63 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: COC1=C (C=C (C=C1Cl)C (=O)OC)C#N . This indicates that the molecule contains a methoxy group (OCH3), a cyano group (C#N), and a chloro group (Cl) attached to a benzene ring.

Scientific Research Applications

Compound Derivation and Application in Antitumor and Antimicrobial Activities

Methyl 3-chloro-5-cyano-4-methoxybenzoate is structurally related to a compound derived from the marine endophytic fungus Nigrospora sp. This compound showed moderate antitumor and antimicrobial activities, suggesting potential applications in pharmaceutical research and development (Xia et al., 2011).

Conformational Studies

Research into the principal conformations of ortho-substituted diphenyl ethers includes compounds similar to this compound. These studies are significant for understanding molecular interactions and stability, which are crucial in the design of new compounds and materials (Chandler et al., 1964).

Solubility and Partition Coefficients Studies

Research on the solubility and partition coefficients of compounds, including those structurally related to this compound, is crucial in predicting their behavior in different solvents. This is vital for pharmaceutical and chemical engineering applications, where solubility plays a key role in process design and drug delivery systems (Hart et al., 2015).

Photochemical Properties

Understanding the photochemical properties of this compound-related compounds is essential in fields like photodynamic therapy, photochemical synthesis, and the development of light-sensitive materials (Plíštil et al., 2006).

Synthesis and Characterization

The synthesis and characterization of related compounds provide insights into potential applications of this compound in medicinal chemistry and organic synthesis. This knowledge is crucial for developing new drugs and synthetic methods (Murakami et al., 1971).

pH-Controlled Oxidation Studies

Research involving pH-controlled oxidation of aromatic ketones, including structures similar to this compound, is essential in organic chemistry, particularly in understanding reaction mechanisms and developing new synthetic routes (Ballard, 2010).

Theoretical and Experimental Structure Analysis

Theoretical and experimental studies on the structures of compounds similar to this compound enhance our understanding of molecular dynamics, stability, and reactivity. These studies are fundamental in computational chemistry and material science (Mirković et al., 2014).

Synthesis of Complex Molecules

The synthesis of complex molecules from simpler compounds, including this compound, is a cornerstone of organic chemistry. It has broad applications in drug development, material science, and the creation of novel compounds (Wang et al., 2015).

Antimitotic Agents and Tubulin Inhibitors

Research into antimitotic agents and tubulin inhibitors using structures similar to this compound contributes to the development of new anticancer therapies. This is crucial in medicinal chemistry and pharmacology (Romagnoli et al., 2008).

Thermochemical Studies

Thermochemical studies of compounds like this compound are vital in understanding their thermal stability and reactivity, which are important in various industrial and research applications (Flores et al., 2019).

Safety and Hazards

“Methyl 3-cyano-4-methoxybenzoate”, a similar compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

methyl 3-chloro-5-cyano-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-14-9-7(5-12)3-6(4-8(9)11)10(13)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRJCQCBZLEJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 3-chloro-5-cyano-4-hydroxybenzoate (1.27 g) was dissolved in N,N-dimethylformamide (20 mL), and potassium carbonate (5.00 g) and dimethylsulfuric acid (1.70 mL) were added to the solution, and then the mixture was stirred at room temperature for 18 hours. The reaction solution was filtered and water was added, and then the reaction mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (1.03 g) as a colorless crystal.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloro-5-cyano-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-chloro-5-cyano-4-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-chloro-5-cyano-4-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-chloro-5-cyano-4-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-chloro-5-cyano-4-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-chloro-5-cyano-4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.